molecular formula C14H19NO4S B2484152 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid CAS No. 418790-58-6

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

Cat. No.: B2484152
CAS No.: 418790-58-6
M. Wt: 297.37
InChI Key: UCFDVVVEEVSDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is a chemical compound that belongs to the class of sulfonylbenzoic acids It is characterized by the presence of an azepane ring, a sulfonyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment to the Methylbenzoic Acid Moiety: The final step involves coupling the azepane-sulfonyl intermediate with 4-methylbenzoic acid using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid involves its interaction with molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The azepane ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-ylsulfonyl)benzoic acid
  • 3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid

Uniqueness

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is unique due to the presence of the methyl group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Biological Activity

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is a compound of growing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound features a benzoic acid backbone with an azepane ring and a sulfonyl group. This combination of functional groups contributes to its chemical reactivity and biological interactions.

Molecular Formula

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}S

Structural Characteristics

The compound's structure allows for various interactions within biological systems, making it a candidate for drug development targeting enzyme dysregulation.

Enzyme Inhibition

Research indicates that this compound can effectively bind to several biological targets, particularly enzymes. Its potential to inhibit specific enzyme activities opens avenues for therapeutic applications in diseases characterized by enzyme dysregulation.

Binding Affinities

Interaction studies have shown that this compound demonstrates specific binding affinities to various proteins, which is crucial for understanding its mechanism of action. For instance, it has been noted to interact with proteolytic enzymes, suggesting a role in modulating protein degradation pathways.

Case Studies and Research Findings

  • Study on Protein Degradation Systems :
    • A study highlighted the role of benzoic acid derivatives in promoting the activity of the ubiquitin-proteasome and autophagy-lysosome pathways. Although this compound was not the primary focus, its structural similarities suggest potential involvement in enhancing these pathways .
  • Comparative Analysis :
    • A comparative analysis with similar compounds indicated that variations in the azepane ring and sulfonyl group significantly influence biological activity. For example, compounds with different ring structures showed varying degrees of enzyme inhibition, emphasizing the importance of structural modifications .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzyme Activity : The sulfonyl group may facilitate binding to active sites on target enzymes.
  • Modulation of Signaling Pathways : By interacting with specific proteins, it may influence cellular signaling pathways related to metabolism and growth.

Therapeutic Potential

Given its biological activity, this compound holds promise for developing targeted therapies for conditions such as:

  • Cancer : By inhibiting enzymes involved in tumor growth.
  • Neurodegenerative Diseases : Through modulation of proteolytic pathways.

Summary Table of Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(Piperidin-1-ylsulfonyl)benzoic acidContains a piperidine ringDifferent sterics and electronic properties
4-(Azepan-1-ylsulfonyl)benzoic acidSubstituted at para positionVaries in biological activity due to different patterns
3-(N,N-Dimethylsulfamoyl)benzoic acidFeatures a dimethylsulfamoyl groupDifferent mechanism compared to sulfonamide derivatives

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-6-7-12(14(16)17)10-13(11)20(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDVVVEEVSDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.